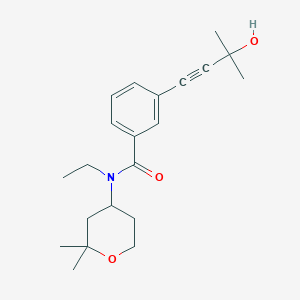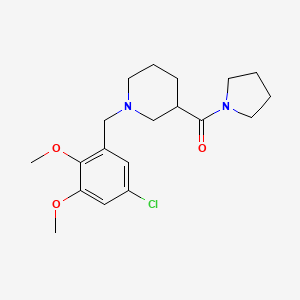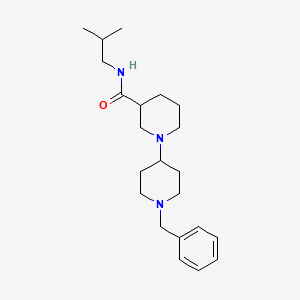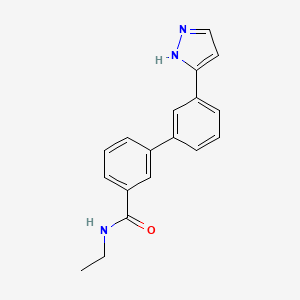![molecular formula C19H25N5O2 B3793123 N~1~-(tert-butyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide](/img/structure/B3793123.png)
N~1~-(tert-butyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide
Descripción general
Descripción
The compound “N~1~-(tert-butyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . Crystallographic data can provide detailed information about the molecular structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the use of tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques such as HPLC and automated flash chromatography .Direcciones Futuras
The future directions in the research of similar compounds could involve the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . The use of green and chemoselective reagents, which are easily recyclable, also has great application prospects for industrial production .
Propiedades
IUPAC Name |
1-N-tert-butyl-2-N-(3-pyrazol-1-ylphenyl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-19(2,3)22-18(26)23-11-5-9-16(23)17(25)21-14-7-4-8-15(13-14)24-12-6-10-20-24/h4,6-8,10,12-13,16H,5,9,11H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBTUEORKAJPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-fluorobenzyl)piperidine](/img/structure/B3793040.png)
![trans-4-({5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)cyclohexanol](/img/structure/B3793054.png)
![6-(3-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3793065.png)
![1-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B3793067.png)

![methyl 5-[2-({[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B3793076.png)
![8-methyl-3-{2-oxo-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B3793085.png)
![N-(1-phenylcyclopropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3793093.png)


![1-[2-Hydroxy-3-[4-methoxy-2-[[methyl-[2-(oxan-4-yl)ethyl]amino]methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B3793117.png)
![2-methyl-8-(pyrrolidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3793128.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3793129.png)

